![molecular formula C17H18N2O3S B6562390 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946333-97-7](/img/structure/B6562390.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide: is a chemical compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:
Formation of Tetrahydroquinoline Core: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through methods such as the Biltz synthesis or the Skraup synthesis.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Methanesulfonamide Introduction: The benzoylated product undergoes reaction with methanesulfonyl chloride to introduce the methanesulfonamide group.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the production of pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution Reactions: Substitution reactions can replace functional groups on the quinoline ring with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, ROH) are employed.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Simplified Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. The compound may inhibit specific pathways involved in disease processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
**N-
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (BTMQ) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
BTMQ is characterized by a tetrahydroquinoline core with a benzoyl group and a methanesulfonamide moiety. Its molecular formula is C16H18N2O3S with a molecular weight of approximately 350.42 g/mol. The presence of both the benzoyl and sulfonamide groups enhances its interaction with biological targets, potentially influencing various cellular processes.
Research indicates that BTMQ exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : BTMQ may inhibit specific enzymes involved in cellular signaling pathways. The sulfonamide group is known for its ability to interact with active sites of enzymes, potentially leading to decreased enzymatic activity.
- Cellular Signaling Interference : The compound may disrupt cellular signaling pathways by modulating receptor interactions or inhibiting downstream signaling cascades.
Pharmacological Effects
BTMQ has shown promise in several pharmacological areas:
- Anticancer Activity : Preliminary studies suggest that BTMQ may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been observed to reduce viability in glioma cells through multiple mechanisms including inhibition of the AKT/mTOR pathway and induction of autophagy .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of BTMQ:
- Cytotoxicity Assays : BTMQ was tested against various cancer cell lines including glioma and breast cancer cells. Results indicated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutic agents .
- Mechanistic Studies : Flow cytometry analysis revealed that BTMQ induces cell cycle arrest and apoptosis in treated cells. This suggests its potential as an anticancer agent .
In Vivo Studies
While in vitro studies provide initial insights, further research is needed to assess the efficacy and safety of BTMQ in vivo:
- Animal Models : Future studies should focus on using animal models to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of BTMQ in treating tumors.
Synthesis
The synthesis of BTMQ involves several key steps:
- Formation of Tetrahydroquinoline Core : This is typically achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
- Benzoylation : The tetrahydroquinoline intermediate is benzoylated using benzoyl chloride under basic conditions.
- Sulfonamide Formation : The final step involves reacting the benzoylated intermediate with methanesulfonyl chloride to yield BTMQ.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)18-15-9-10-16-14(12-15)8-5-11-19(16)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPGWSFEPSLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.